molecular formula C18H17ClN2O2 B11338692 5-chloro-2-({2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}methyl)-1H-benzimidazole

5-chloro-2-({2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}methyl)-1H-benzimidazole

Cat. No.: B11338692
M. Wt: 328.8 g/mol
InChI Key: ZAJMGEYZGMRZCN-ONEGZZNKSA-N
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Description

5-Chloro-2-({2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}methyl)-1H-1,3-benzodiazole is an organic compound with a complex structure that includes a benzodiazole ring, a chlorinated benzene ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-({2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}methyl)-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzaldehyde with 2-methoxy-4-[(1E)-prop-1-en-1-yl]phenol in the presence of a base to form the intermediate compound. This intermediate is then cyclized under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-({2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}methyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-Chloro-2-({2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}methyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-({2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}methyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Uniqueness

5-Chloro-2-({2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}methyl)-1H-1,3-benzodiazole is unique due to its specific structural features, such as the combination of a benzodiazole ring with a chlorinated benzene ring and a methoxy group

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

6-chloro-2-[[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]methyl]-1H-benzimidazole

InChI

InChI=1S/C18H17ClN2O2/c1-3-4-12-5-8-16(17(9-12)22-2)23-11-18-20-14-7-6-13(19)10-15(14)21-18/h3-10H,11H2,1-2H3,(H,20,21)/b4-3+

InChI Key

ZAJMGEYZGMRZCN-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl)OC

Origin of Product

United States

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